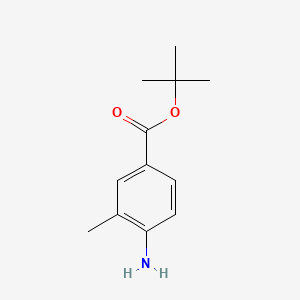![molecular formula C12H22N2O2 B592356 tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 1147422-00-1](/img/structure/B592356.png)
tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Descripción general
Descripción
Tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (TBOHPC) is an organic compound containing a tert-butyl group, an octahydro-1H-pyrrolo[3,2-c]pyridine ring, and a carboxylate group. It is an important intermediate in the synthesis of several pharmaceuticals and is used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Coupling with Arylboronic Acids : It has been used in palladium-catalyzed coupling reactions with substituted arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).
Synthesis of N-tert-butyl Disubstituted Pyrrolidines : It has been used in an efficient synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, demonstrating high yields and chemical purity (Chung et al., 2005).
Intermediate for Nicotinic Acetylcholine Receptor Agonists : The compound has been used as an important intermediate in the synthesis of nicotinic acetylcholine receptor agonists, highlighting its potential in neurological research (Jarugu et al., 2018).
Synthesis of Cyclic Amino Acid Ester : It has been synthesized as a cyclic amino acid ester, which was characterized using various spectroscopic methods and X-ray diffraction analysis (Moriguchi et al., 2014).
Formation of Schiff Base Compounds : It has been used in the synthesis of Schiff base compounds, characterized by FTIR, NMR spectroscopy, and X-ray crystallographic analysis (Çolak et al., 2021).
Intramolecular Schmidt Reaction : The compound has been involved in the intramolecular Schmidt reaction, leading to the formation of a saturated fused heterocyclic system, which is a promising intermediate for the synthesis of N-substituted diazepines (Moskalenko & Boev, 2014).
Propiedades
IUPAC Name |
tert-butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-8-13-6-4-10(9)14/h9-10,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLJDLIVSQQLPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
CAS RN |
1147422-00-1 | |
| Record name | tert-butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

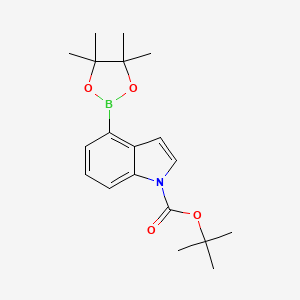
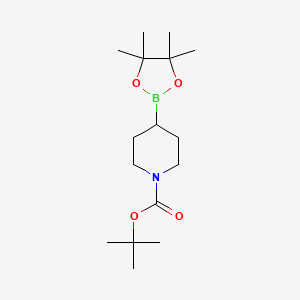
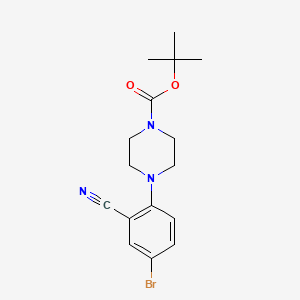
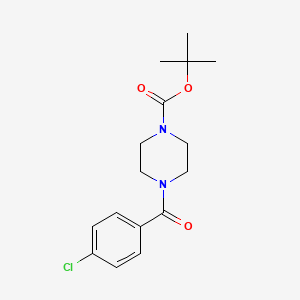
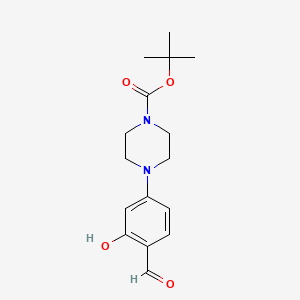


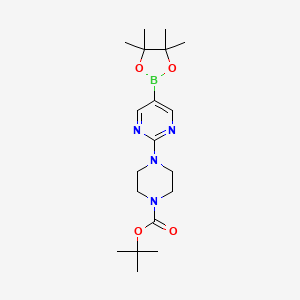

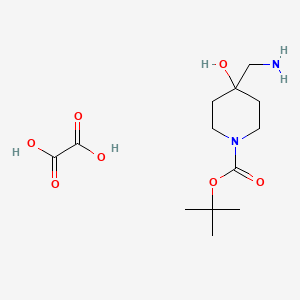
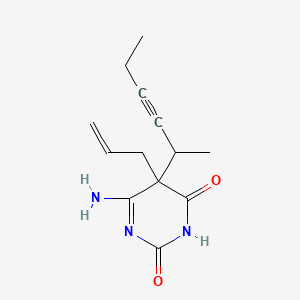
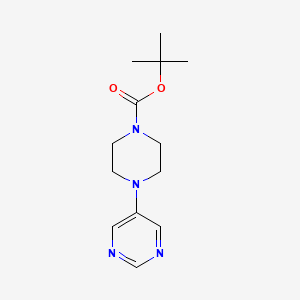
![Oxo[(5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)amino]acetic acid](/img/structure/B592292.png)
